

Unveiling the Molecular Architecture of Ethylvanillin: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of **ethylvanillin**, a widely used flavoring agent and key intermediate in the pharmaceutical and fragrance industries. By delving into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document offers a detailed roadmap for the structural elucidation and characterization of this important aromatic compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **ethylvanillin**.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Frequency: 90 MHz[1]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.83	Singlet	1H	Aldehyde (-CHO)
7.42 - 7.39	Multiplet	2H	Aromatic (H-2, H-6)
7.05	Doublet	1H	Aromatic (H-5)
6.1 (approx.)	Singlet	1H	Phenolic (-OH)
4.14	Quartet	2H	Methylene (-O-CH ₂ -CH ₃)
1.47	Triplet	ЗН	Methyl (-O-CH2-CH3)

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm	Assignment
191.1	Aldehyde Carbonyl (C=O)
151.7	Aromatic (C-4, C-O-CH ₂ CH ₃)
147.8	Aromatic (C-3, C-OH)
129.9	Aromatic (C-1)
125.1	Aromatic (C-6)
114.3	Aromatic (C-5)
109.4	Aromatic (C-2)
64.4	Methylene (-O-CH ₂ -CH ₃)
14.7	Methyl (-O-CH ₂ -CH ₃)

Infrared (IR) Spectroscopic Data

Sample State: Solid (Thin Film)[2]



Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3500	Broad	O-H stretch (phenolic)
3000-3100	Medium	C-H stretch (aromatic)
2980, 2870	Medium	C-H stretch (aliphatic)
2830, 2730	Weak	C-H stretch (aldehyde)
1685	Strong	C=O stretch (aldehyde)
1590, 1510	Strong	C=C stretch (aromatic ring)
1270	Strong	C-O stretch (ether)
1140	Strong	C-O stretch (phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Solvent: Not specified

λmax (nm)	Molar Absorptivity (ε)	Transition
~250	~10,000 M ⁻¹ cm ⁻¹	$\pi \to \pi^*$ (involving the nitro and benzene groups)[3]
~300	~1,000 M ⁻¹ cm ⁻¹	$\pi \to \pi^*$ (within the arene function)[3]
~350	~100 M ⁻¹ cm ⁻¹	$n \rightarrow \pi^*$ (from lone pairs of the aldehyde moiety)[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of ethylvanillin.

Instrumentation: A 90 MHz (for ¹H NMR) or higher field NMR spectrometer.



Sample Preparation:

- Weigh approximately 10-20 mg of ethylvanillin.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Spectral Width: 0-10 ppm
- Temperature: 298 K

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2.0 s
- Spectral Width: 0-220 ppm
- Temperature: 298 K

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.



- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the peaks in the ¹H NMR spectrum.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with literature data and spectral databases.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **ethylvanillin**.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):[2]

- Dissolve a small amount (a few milligrams) of ethylvanillin in a volatile solvent such as methylene chloride or acetone.
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

Acquisition Parameters:

Scan Range: 4000-400 cm⁻¹

• Number of Scans: 16-32

Resolution: 4 cm⁻¹

• Mode: Transmittance

Data Processing:

- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the sample spectrum.



- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
- Identify and assign the characteristic absorption bands corresponding to the functional groups present in ethylvanillin.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the **ethylvanillin** molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of **ethylvanillin** of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol or cyclohexane).
- From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10-20 μg/mL.

Acquisition Parameters:

Wavelength Range: 200-400 nm

Scan Speed: Medium

Slit Width: 1.0 nm

Mode: Absorbance

Data Processing:

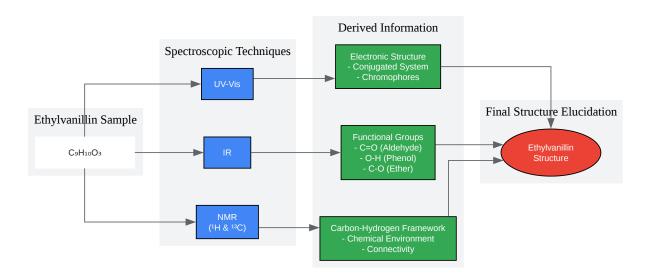
- Record a baseline spectrum using a cuvette filled with the pure solvent.
- Record the spectrum of the **ethylvanillin** solution.
- Identify the wavelength(s) of maximum absorbance (λmax).



• If the concentration and path length are known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law (A = ϵ cl).

Visualization of Spectroscopic Analysis Workflow

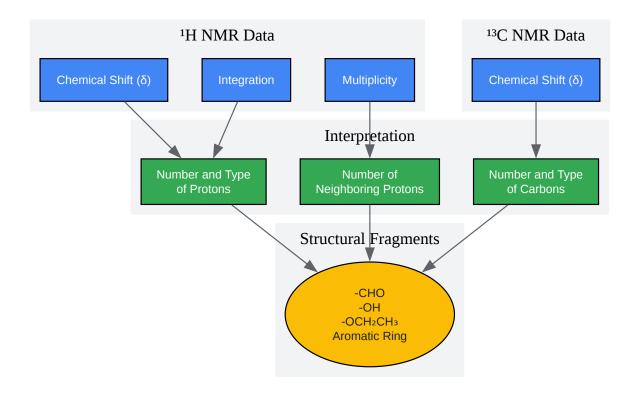
The following diagrams illustrate the logical flow of information in the spectroscopic analysis of **ethylvanillin**.



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Caption: Workflow for the spectroscopic elucidation of **ethylvanillin**'s structure.

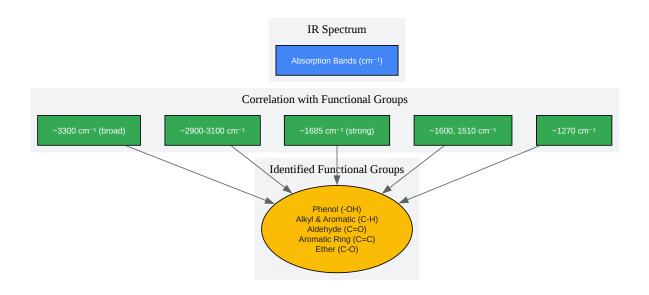




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Caption: Logical flow for interpreting NMR data of ethylvanillin.





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Caption: Interpretation logic for the IR spectrum of **ethylvanillin**.

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- To cite this document: BenchChem. [Unveiling the Molecular Architecture of Ethylvanillin: A Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:



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